molecular formula C8H12N2O B119045 2-(5,6-Dimethylpyrazin-2-yl)ethanol CAS No. 142780-04-9

2-(5,6-Dimethylpyrazin-2-yl)ethanol

Cat. No.: B119045
CAS No.: 142780-04-9
M. Wt: 152.19 g/mol
InChI Key: WBJYUVQKKSVGFU-UHFFFAOYSA-N
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Description

2-(5,6-Dimethylpyrazin-2-yl)ethanol is a pyrazine derivative featuring a hydroxylated ethyl group at position 2 of the pyrazine ring and methyl substituents at positions 5 and 4. Its molecular formula is C₈H₁₂N₂O, with a molecular weight of 152.19 g/mol. Pyrazine derivatives are widely studied for their roles in flavor chemistry, pharmaceuticals, and materials science due to their aromatic nitrogen heterocyclic structure .

Properties

CAS No.

142780-04-9

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(5,6-dimethylpyrazin-2-yl)ethanol

InChI

InChI=1S/C8H12N2O/c1-6-7(2)10-8(3-4-11)5-9-6/h5,11H,3-4H2,1-2H3

InChI Key

WBJYUVQKKSVGFU-UHFFFAOYSA-N

SMILES

CC1=NC=C(N=C1C)CCO

Canonical SMILES

CC1=NC=C(N=C1C)CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(5,6-Dimethylpyrazin-2-yl)ethanol with key analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
This compound C₈H₁₂N₂O 152.19 Hydroxyethyl, methyl Potential flavorant; H-bonding capability
2-Acetyl Pyrazine () C₆H₆N₂O 122.12 Acetyl Artificial flavoring (FEMA 3126)
2-Ethenyl-6-methylpyrazine () C₇H₈N₂ 120.16 Ethenyl, methyl Intermediate in organic synthesis
2-Ethyl-3,5/6-dimethylpyrazine () C₈H₁₂N₂ 136.20 Ethyl, methyl Roasted coffee flavor component
5-(5,6-Dimethylpyrazin-2-yl)dithiole-3-thione () C₉H₈N₂S₃ 240.37 Dithiolethione, methyl Sulfur-containing heterocyclic compound
Key Observations:
  • This may improve solubility in polar solvents or biological activity .
  • Biological Relevance: Ethanol-substituted analogs (e.g., tyrosol derivatives in ) exhibit tyrosinase inhibition, suggesting that this compound may also interact with enzyme active sites, though direct evidence is lacking .

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